molecular formula C10H6BrNO2 B2929514 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde CAS No. 1780327-00-5

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2929514
CAS No.: 1780327-00-5
M. Wt: 252.067
InChI Key: JVPUNVSYUJAZNL-UHFFFAOYSA-N
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Description

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H6BrNO2 It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 5th position, and an aldehyde group at the 3rd position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or dichloromethane (DCM), and bases like triethylamine (TEA).

    Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like water or acetic acid.

    Reduction: Reducing agents like NaBH4 or LiAlH4, solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of 4-bromo-5-phenyl-1,2-oxazole-3-carboxylic acid.

    Reduction: Formation of 4-bromo-5-phenyl-1,2-oxazole-3-methanol.

Scientific Research Applications

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features, such as the bromine atom and the aldehyde group, may play a role in its reactivity and biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.

    4-Chloro-5-phenyl-1,2-oxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Phenyl-1,2-oxazole-3-carbaldehyde: Lacks the bromine atom at the 4th position.

Uniqueness

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group, which can influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research purposes.

Properties

IUPAC Name

4-bromo-5-phenyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPUNVSYUJAZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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